molecular formula C15H12F3N3O2 B2519107 N'-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 352013-16-2

N'-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2519107
CAS No.: 352013-16-2
M. Wt: 323.275
InChI Key: SFZKZCUUPGERMX-UHFFFAOYSA-N
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Description

N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring and a trifluoromethyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of pyridine-3-carboxaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide include:

Uniqueness

What sets N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide apart from these similar compounds is its unique combination of a pyridine ring and a trifluoromethyl group.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)11-4-1-5-12(7-11)21-14(23)13(22)20-9-10-3-2-6-19-8-10/h1-8H,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZKZCUUPGERMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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